

Application Note and Protocol for Liquid-Liquid Extraction of Mesalazine

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Compound of Interest

Compound Name: *N-Propionyl Mesalazine-d3*

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This document provides a detailed protocol for the liquid-liquid extraction (LLE) of mesalazine (5-aminosalicylic acid, 5-ASA) from biological matrices, primarily human plasma. The protocol is intended for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Introduction

Mesalazine is an anti-inflammatory drug used to treat inflammatory bowel disease. Accurate quantification of mesalazine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction is a robust sample preparation technique that effectively removes interferences and concentrates the analyte, leading to improved sensitivity and accuracy of analytical methods.

Physicochemical Properties of Mesalazine

A successful LLE protocol design relies on understanding the physicochemical properties of the analyte.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
pKa (Strongest Acidic)	2.02, 2.30, 3.0	[2][3]
pKa (Strongest Basic)	5.69, 5.87, 6.0	[2][3]
Water Solubility	0.84 g/L at 20°C	[2]
logP	0.75	[2]

Mesalazine possesses both acidic (carboxylic acid and hydroxyl groups) and basic (amine group) functionalities.[3] The pKa values indicate that the molecule's charge is highly dependent on pH. To ensure the molecule is in a neutral, more organo-soluble state for extraction, the pH of the aqueous sample should be adjusted to be between the acidic and basic pKa values.

Experimental Protocol: Liquid-Liquid Extraction

This protocol describes a general LLE procedure that can be adapted and optimized for specific analytical requirements.

Materials:

- Human plasma (or other biological matrix)
- Mesalazine analytical standard
- Internal Standard (IS) (e.g., Mesalazine-d3, Diazepam)[4][5]
- Organic extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture)
- Acidifying/Basifying agent (e.g., 0.1 M HCl, 1 M Acetic Acid, 0.1 M NaOH)
- Reconstitution solvent (compatible with the initial mobile phase of the analytical method)
- Vortex mixer

- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)

- Autosampler vials

Procedure:

- Sample Preparation:
 - Thaw plasma samples to room temperature.
 - Pipette 500 μ L of plasma into a clean centrifuge tube.
- Internal Standard Spiking:
 - Add 50 μ L of the internal standard working solution (e.g., 5 ppm Diazepam) to the plasma sample.[\[6\]](#)
 - Vortex briefly to mix.
- pH Adjustment (Optional but Recommended):
 - To optimize the extraction of the neutral form of mesalazine, adjust the sample pH to approximately 4-5 by adding a small volume of a suitable buffer or acid (e.g., 1 M acetic acid). This step should be optimized during method development.
- Liquid-Liquid Extraction:
 - Add 3 mL of the organic extraction solvent (e.g., ethyl acetate) to the tube.
 - Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
- Phase Separation:
 - Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.[\[6\]](#)
- Supernatant Transfer:

- Carefully transfer the upper organic layer to a new clean tube, avoiding aspiration of the aqueous layer or the protein interface.
- Evaporation:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution:
 - Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solvent (e.g., mobile phase).
 - Vortex to ensure the analyte is fully dissolved.
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.

Alternative Method: Protein Precipitation

For a simpler and faster, though potentially less clean, sample preparation, protein precipitation can be employed.

Procedure:

- To 500 µL of plasma, add 50 µL of the internal standard.[6]
- Add 1.5 mL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
- Vortex for 1-2 minutes.
- Centrifuge at 15,000 rpm for 10 minutes at 4°C.[6]
- Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute as in the LLE protocol.

Analytical Method Validation Data

The following tables summarize typical validation parameters for the analysis of mesalazine in human plasma following sample preparation.

Table 1: Linearity and Sensitivity

Analytical Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)	Reference
LC-MS/MS	1 - 160 ppb (1 - 160 ng/mL)	1 ppb (1 ng/mL)	> 0.99	[6]
UHPLC-MS/MS (with derivatization)	0.10 - 12.0	0.10	> 0.995	[4]
LC-MS/MS	50 - 30,000	50	Not specified	[5]
LC-MS/MS	7.984 - 3780.638	7.984	Not specified	[7]
RP-HPLC	20 - 160 µg/mL (20,000 - 160,000 ng/mL)	Not specified	0.9991	[8][9]

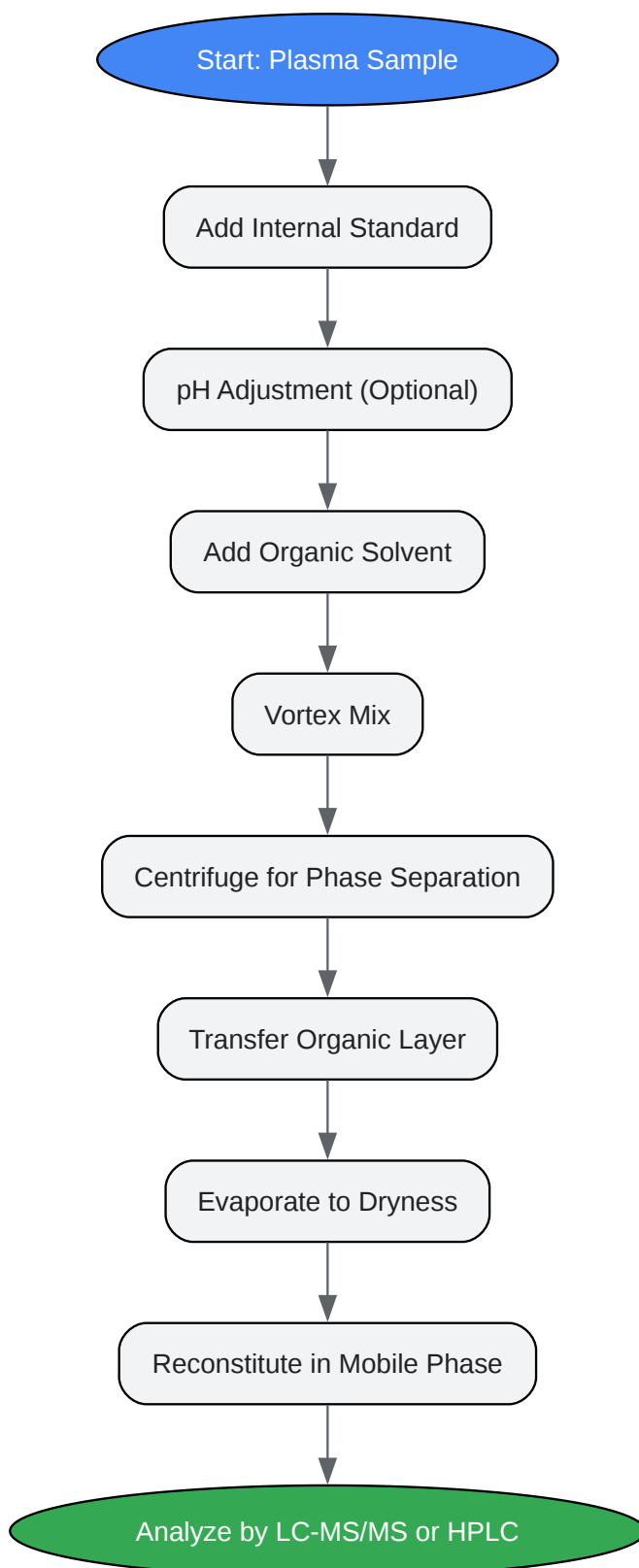
Table 2: Accuracy and Precision

Analytical Method	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
UHPLC-MS/MS (with derivatization)	Not specified	0.6 - 2.9	1.3 - 3.8	103.8 - 107.2	[4]
LC-MS/MS	Not specified	< 7.9	< 7.9	± 3.5 (relative error)	[5]

Table 3: Recovery and Matrix Effect

Analytical Method	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)	Reference
UHPLC-MS/MS (with derivatization)	82 - 95	~78	Minimized by LLE	[4]
LC-MS/MS	Not specified	Not specified	± 9.8	[5]

Experimental Workflow Diagram



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Caption: Liquid-Liquid Extraction Workflow for Mesalazine.

Signaling Pathway (Illustrative)

While mesalazine does not have a classical signaling pathway, its mechanism of action involves the inhibition of inflammatory pathways. The following diagram illustrates this conceptual relationship.

Caption: Mesalazine's Anti-inflammatory Mechanism of Action.

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